molecular formula C26H33FO7 B570941 Betamethasone 11,21-diacetate CAS No. 330157-05-6

Betamethasone 11,21-diacetate

Cat. No. B570941
M. Wt: 476.541
InChI Key: GTECTIGXIMGLJQ-UPJXLQJGSA-N
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Description

Betamethasone 11,21-diacetate is a high-quality reference standard used for pharmaceutical testing . It is a derivative of betamethasone, a long-acting corticosteroid with immunosuppressive and anti-inflammatory properties .


Molecular Structure Analysis

The molecular formula of Betamethasone 11,21-diacetate is C26H33FO7 . Its molecular weight is 476.53 .


Physical And Chemical Properties Analysis

Betamethasone 11,21-diacetate has a density of 1.3±0.1 g/cm3, a boiling point of 583.4±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±3.7 mmHg at 25°C . Its molar refractivity is 119.4±0.4 cm3, and it has a molar volume of 371.8±5.0 cm3 .

Scientific Research Applications

  • Betamethasone is transferred across the human placenta, circulates in the fetus, and appears in amniotic fluid, indicating its relevance in obstetric treatments (Anderson et al., 1977).

  • Betamethasone acetate (BA) is used in treatments for asthma and itching due to its anti-inflammatory and immunosuppressive properties. Polyvinyl alcohol nanospheres loaded with BA can be used for sustained drug release (Bonakdar et al., 2009).

  • In dermatology, betamethasone and its esters show varying degrees of vasoconstrictor activities, relevant in treatments like psoriasis (Mckenzie & Atkinson, 1964).

  • BA has been researched for its role in pharmacokinetics and drug metabolism, particularly in studies involving its administration and measurement in biological fluids (Petersen et al., 1980).

  • Betamethasone's anti-inflammatory effects are notable in its derivatives, like betamethasone 21-acetate, especially in conditions like endotoxin-induced uveitis in rats (Tsuji et al., 1997).

  • The long-term cardiovascular risk factors after antenatal exposure to betamethasone have been studied, showing potential effects on insulin resistance in adult offspring (Dalziel et al., 2005).

  • Low-dose betamethasone-acetate has been studied in preterm sheep for fetal lung maturation, suggesting that it may be an effective alternative in inducing lung maturation with less risk to the fetus (Schmidt et al., 2018).

properties

IUPAC Name

[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-11-acetyloxy-9-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33FO7/c1-14-10-20-19-7-6-17-11-18(30)8-9-23(17,4)25(19,27)22(34-16(3)29)12-24(20,5)26(14,32)21(31)13-33-15(2)28/h8-9,11,14,19-20,22,32H,6-7,10,12-13H2,1-5H3/t14-,19-,20-,22-,23-,24-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTECTIGXIMGLJQ-UPJXLQJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)OC(=O)C)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)OC(=O)C)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33FO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30186649
Record name Betamethasone 11,21-diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30186649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Betamethasone 11,21-diacetate

CAS RN

330157-05-6
Record name Betamethasone 11,21-diacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0330157056
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Betamethasone 11,21-diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30186649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BETAMETHASONE 11,21-DIACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I5NFZ44BA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
4
Citations
KG Flood, ER Reynolds, NH Snow - Journal of Chromatography A, 2000 - Elsevier
HPLC was used to study the inclusion complexes formed between various β- and γ-cyclodextrins and a series of corticosteroids related to betamethasone. Apparent association …
Number of citations: 66 www.sciencedirect.com
KG Flood - 2000 - scholarship.shu.edu
Inclusion Complexes of Betamethasone-Related Steroids with p-and y-Cyclodextin Studied Using HPLC Cyclodextrin complexes of steroids have been used to enhance solubility, …
Number of citations: 1 scholarship.shu.edu
ADC Santos, LM Dutra, LRA Menezes… - TrAC Trends in …, 2018 - Elsevier
The present paper has the main goal of bringing together experts from NMR and forensic sciences around a common matter: the development of forensic NMR. To do that, NMR …
Number of citations: 36 www.sciencedirect.com
狄会峰, 高莹, 吴海燕, 李伟华, 董传海 - 中国医药工业杂志, 2018 - cjph.com.cn
: 建立了高效液相色谱法测定醋酸倍他米松(1) 原料药中的有关物质, 以加校正因子的主成分自身对照法定量. 采用Zorbax SB-C18 色谱柱, 以乙腈∶ 水(35∶ 65) 为流动相, 检测波长254 nm, …
Number of citations: 2 www.cjph.com.cn

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